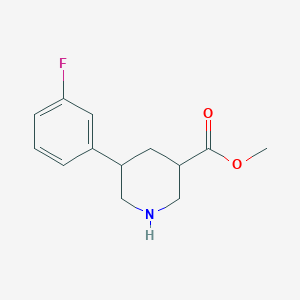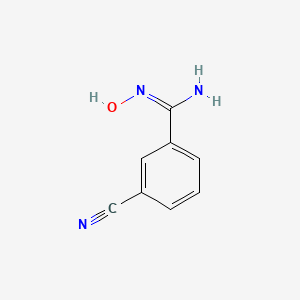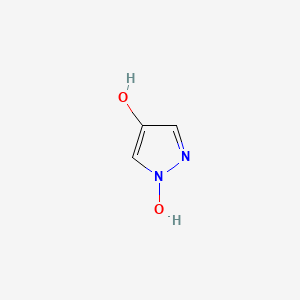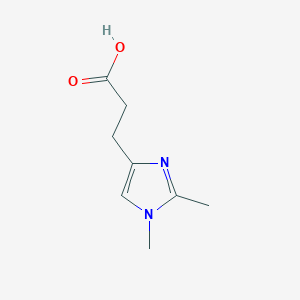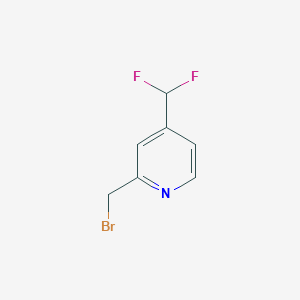![molecular formula C11H19N3 B13078013 2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078013.png)
2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the following chemical structure:
C11H19N3
This compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by its fused pyrazole and pyrimidine rings. It exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. One common approach involves cyclization reactions between appropriate precursors. For example:
Condensation Reaction:
Other Methods:
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, scalability, and cost-effectiveness are crucial considerations.
Chemical Reactions Analysis
2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine positions.
Common Reagents and Conditions:
Scientific Research Applications
2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine finds applications in various fields:
Chemistry: As a building block for designing novel compounds.
Biology: It may exhibit biological activity (e.g., as enzyme inhibitors or ligands).
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of other valuable molecules.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, signaling pathways, or enzymes. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
2-Butyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine stands out due to its unique fused ring system. Similar compounds include other pyrazolo[1,5-a]pyrimidines, but each has distinct properties.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-butyl-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-3-4-5-10-8-11-12-7-6-9(2)14(11)13-10/h8-9,12H,3-7H2,1-2H3 |
InChI Key |
GNWDJEPBOYKHTK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(CCNC2=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



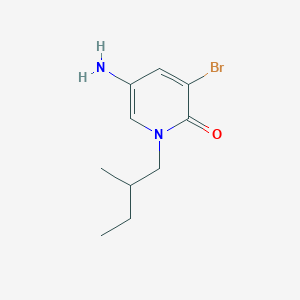
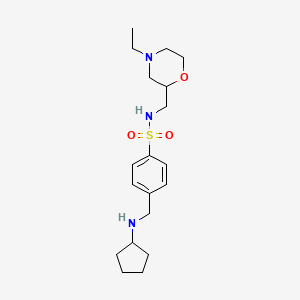
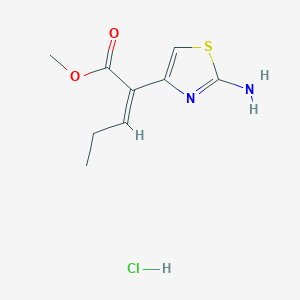
![2-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13077976.png)
![1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione](/img/structure/B13077987.png)
